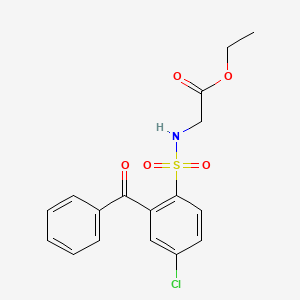

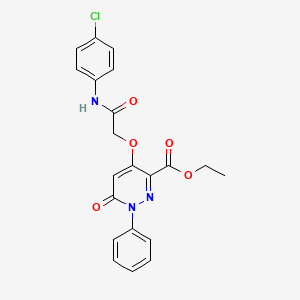

![molecular formula C19H25N3O B2919592 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 365554-63-8](/img/structure/B2919592.png)

2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Material Properties

A study by Kotteswaran, Senthil Pandian, and Ramasamy (2016) described the synthesis of a derivative of 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide through condensation, revealing insights into its structure using NMR and FTIR spectroscopy. They analyzed the electronic properties using ultraviolet-visible absorption spectroscopy and examined its electrochemical properties through cyclic voltammetric analysis, suggesting its potential in electronic and optoelectronic applications Kotteswaran, S., Senthil Pandian, M., & Ramasamy, P. (2016).

Catalysis

Yong Wang et al. (2011) reported the use of a catalyst derived from a related compound for the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in the manufacture of polyamides. Their findings indicate high activity and selectivity of the catalyst in aqueous media, showcasing its utility in green chemistry and industrial applications Wang, Y., Yao, J., Li, H., Su, D., & Antonietti, M. (2011).

Pharmaceutical Research

Gordon et al. (2013) focused on the development of second-generation indole-based dynamin GTPase inhibitors, identifying derivatives of this compound as potent inhibitors. Their research has implications for understanding cellular endocytosis and could lead to new therapeutic strategies for diseases related to dynamin dysfunction Gordon, C., Venn-Brown, B., Robertson, M., Young, K., Chau, N., Mariana, A., Whiting, A., Chircop, M., Robinson, P., & McCluskey, A. (2013).

Synthetic Chemistry

Mohamed and El-Sayed (2019) explored the synthesis of novel indane-amide containing derivatives with antioxidant activity. They utilized a synthetic pathway involving 2-cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide, highlighting the compound's versatility in creating biologically active molecules with potential applications in drug development Mohamed, K., & El-Sayed, E. H. (2019).

Mechanism of Action

Target of Action

It’s structurally similar to other phenyl-conjugated oligoene dyes , which are often used in dye-sensitized solar cells (DSSCs) and interact with photoanodes .

Mode of Action

The compound interacts with its targets through electron transfer processes . The reversibility of these processes can be determined through cyclic voltammetry . The compound’s cathodic and anodic redox potentials are used to determine its HOMO-LUMO values , which are key parameters in understanding its electronic properties and interactions with other molecules.

Biochemical Pathways

In the context of dsscs, the compound acts as a sensitizer, absorbing light and initiating electron transfer to the photoanode . This initiates a series of redox reactions that generate electrical current.

Pharmacokinetics

Its use in dsscs suggests that it has properties conducive to absorption of light and transfer of electrons .

Result of Action

In the context of DSSCs, the action of this compound results in the generation of electrical current . The efficiency of a DSSC made using this compound as a sensitizer was found to be 1.7% with a voltage of 0.67V and a current density of 4.6mA/m² .

Action Environment

Environmental factors such as light intensity and temperature can influence the compound’s action, efficacy, and stability. For instance, the cyclic voltammetry of the compound was taken at a temperature of 20°C . Changes in these conditions could potentially affect the compound’s performance in applications like DSSCs.

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Properties

IUPAC Name |

2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-14-6-4-5-7-18(14)21-19(23)16(13-20)12-15-8-10-17(11-9-15)22(2)3/h8-12,14,18H,4-7H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJQORVZLFBIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

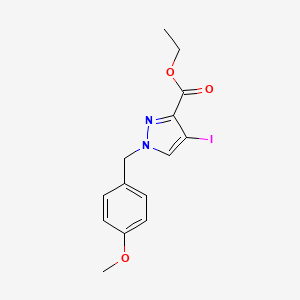

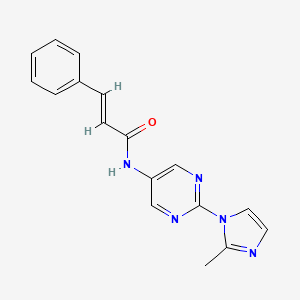

![2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2919509.png)

![1-(9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2919510.png)

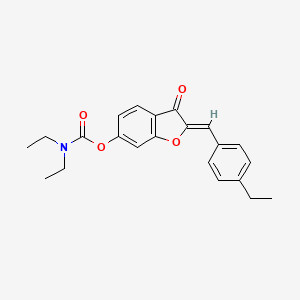

![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)

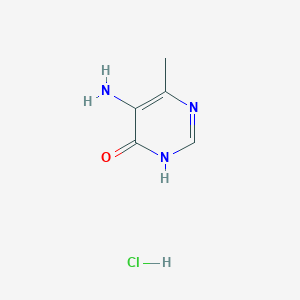

![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2919525.png)

![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)